![molecular formula C20H22O4 B14218272 Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate CAS No. 721968-50-9](/img/structure/B14218272.png)
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-enoate backbone, which is further substituted with a benzyloxy and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate can be achieved through various synthetic routes. One common method involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction typically employs a palladium catalyst, a base, and a solvent such as ethanol under microwave irradiation to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate catalysts and reagents is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may act as a substrate that undergoes transformation through the action of a catalyst. The presence of functional groups such as the ester, benzyloxy, and methoxy groups influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-[4-(benzyloxy)phenyl]acrylate: Similar in structure but lacks the methoxy group on the phenyl ring.
Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Contains a dimethoxybenzoyl group instead of the benzyloxy and methoxy groups.
Uniqueness
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the benzyloxy and methoxy groups on the phenyl ring, along with the but-2-enoate backbone, makes it a versatile compound in various chemical transformations.
Properties
CAS No. |
721968-50-9 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C20H22O4/c1-4-23-20(21)12-15(2)17-10-11-18(19(13-17)22-3)24-14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 |
InChI Key |
MAUDEXPZMPKLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


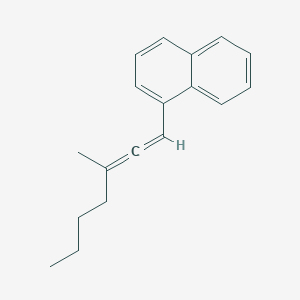
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
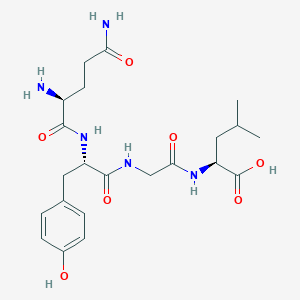
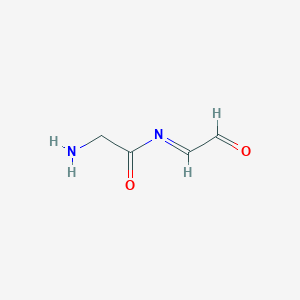
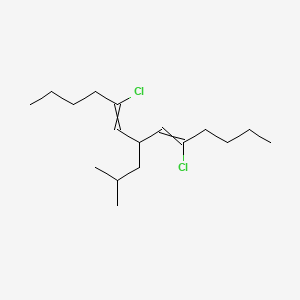
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
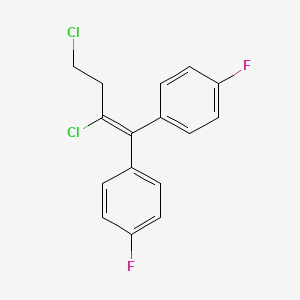
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
